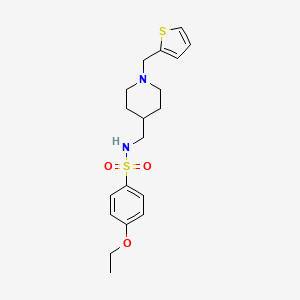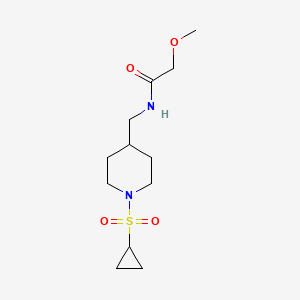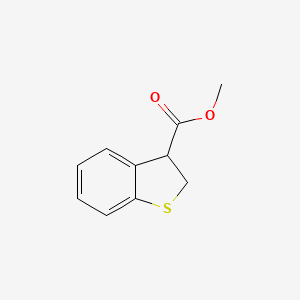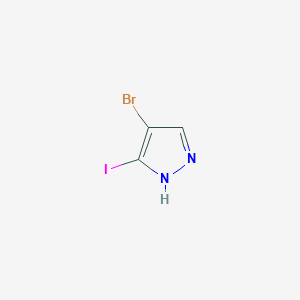
4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Piperidine derivatives can undergo a variety of reactions, but without more specific information, it’s difficult to predict the exact reactions this compound might undergo .科学的研究の応用
Photodynamic Therapy Applications
A study on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups revealed their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers. Their photophysical and photochemical properties in dimethyl sulfoxide (DMSO) suggest their applicability in the treatment of various cancers through PDT, a treatment method that utilizes light-sensitive compounds to produce reactive oxygen species and kill cancer cells in the presence of light (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition for Glaucoma Treatment
The synthesis and evaluation of water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold showed strong affinities toward several carbonic anhydrase (CA) isozymes. These compounds demonstrated good in vitro inhibitory potency and very good water solubility, making them potential candidates for the treatment of glaucoma. Some of these CA inhibitors displayed effective and prolonged intraocular pressure (IOP) lowering when administered topically in normotensive rabbits, indicating their potential in the development of therapeutic agents for glaucoma treatment (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Antiproliferative Activity for Cancer Treatment
The synthesis and antiproliferative activity evaluation of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were conducted to identify potential antiproliferative agents. These novel derivatives were tested against a panel of tumor cell lines, including breast cancer and neuroblastoma cell lines, using MTT colorimetric assay. Among the synthesized compounds, specific derivatives showed high antiproliferative activity, indicating their potential for development into new lead anticancer agents. This research highlights the therapeutic potential of benzenesulfonamide derivatives in cancer treatment, particularly in targeting specific tumor cell lines (Motavallizadeh et al., 2014).
作用機序
特性
IUPAC Name |
4-ethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-2-24-17-5-7-19(8-6-17)26(22,23)20-14-16-9-11-21(12-10-16)15-18-4-3-13-25-18/h3-8,13,16,20H,2,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBPHHXGNQTACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/no-structure.png)
![N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine](/img/structure/B2750828.png)
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2750829.png)


![3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2750836.png)

![N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2750840.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2750845.png)

![8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2750847.png)

